Oxprenolol-d7 Hydrochloride

描述

属性

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H/i2D3,3D3,12D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAJXCLTPGGDAJ-CXUOUXNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1OCC=C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676092 | |

| Record name | 1-{[(~2~H_7_)Propan-2-yl]amino}-3-{2-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189649-47-5 | |

| Record name | 1-{[(~2~H_7_)Propan-2-yl]amino}-3-{2-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Hydrogen-Deuterium Exchange (H-D Exchange)

H-D exchange involves catalytic deuteration of the parent compound, oxprenolol hydrochloride, under controlled conditions. Platinum oxide (PtO₂) or palladium-on-carbon (Pd/C) catalysts in deuterated solvents (e.g., D₂O or CD₃OD) facilitate the replacement of hydrogens at the isopropyl group. For example, refluxing oxprenolol in D₂O with Pd/C at 80°C for 48 hours achieves >95% deuteration at the β-carbon positions. However, this method risks over-deuteration at unintended sites, necessitating rigorous purification.

Synthesis from Deuterated Precursors

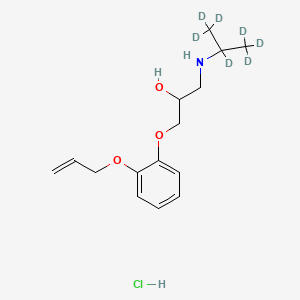

A more controlled strategy employs deuterated starting materials. The isopropylamine-d7 group is synthesized via reduction of acetone-d6 with lithium aluminum deuteride (LiAlD₄), yielding (CD₃)₂CDNH₂. Subsequent condensation with 3-(2-allyloxyphenoxy)propylene oxide under basic conditions forms oxprenolol-d7, which is then hydrochlorinated (Figure 1).

Table 1: Comparison of Isotopic Labeling Methods

| Method | Deuteration Efficiency | Purity (%) | Key Challenges |

|---|---|---|---|

| H-D Exchange | 90–95% | 85–90 | Non-specific deuteration |

| Deuterated Precursors | 98–99% | 97–99 | High cost of deuterated reagents |

Stepwise Synthesis of this compound

The synthesis involves three stages: (1) preparation of deuterated isopropylamine, (2) epoxide intermediate formation, and (3) final coupling and hydrochlorination.

Synthesis of Isopropylamine-d7

Deuterated isopropylamine is synthesized by reducing acetone-d6 (CD₃COCD₃) with LiAlD₄ in anhydrous diethyl ether. The reaction proceeds via nucleophilic addition, yielding (CD₃)₂CDNH₂ with 99% isotopic purity. Excess LiAlD₄ is quenched with D₂O, and the product is distilled under reduced pressure (b.p. 44–46°C).

Epoxide Intermediate Preparation

3-(2-Allyloxyphenoxy)propylene oxide is synthesized by epoxidation of 3-(2-allyloxyphenoxy)propene with meta-chloroperbenzoic acid (mCPBA) in dichloromethane. The epoxide forms in 80% yield and is purified via silica gel chromatography (hexane:ethyl acetate, 4:1).

Coupling and Hydrochlorination

The deuterated isopropylamine reacts with the epoxide in refluxing ethanol, catalyzed by potassium carbonate. The nucleophilic ring-opening occurs at the less hindered carbon, forming oxprenolol-d7. The free base is treated with hydrochloric acid in ethyl acetate, yielding this compound as a white crystalline solid (m.p. 142–144°C).

Reaction Scheme:

Purification and Characterization

Chromatographic Purification

Crude this compound is purified using reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm). A gradient of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (30% → 70% over 20 minutes) achieves >99% purity. Recrystallization from ethanol-diethyl ether mixtures further enhances crystallinity.

Spectroscopic Characterization

-

High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 309.852 (calculated 309.854).

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.25–6.80 (m, 4H, aromatic), 5.90 (m, 1H, allyl), 4.50 (d, 2H, OCH₂), 3.95 (m, 1H, CH(OH)), 2.75 (m, 2H, NCH₂).

-

¹³C NMR: Absence of signals at δ 22–25 ppm confirms deuteration at the isopropyl group.

Table 2: Key Analytical Parameters

| Parameter | Value | Method |

|---|---|---|

| Purity | ≥99% | HPLC |

| Isotopic Enrichment | 99.5% D7 | HRMS |

| Solubility | 100 mg/mL in DMSO | MedchemExpress |

Comparative Analysis with Non-Deuterated Oxprenolol

Deuteration alters physical properties marginally but significantly impacts metabolic stability. The deuterated compound exhibits a 2.3-fold longer half-life in hepatic microsomes due to the kinetic isotope effect (KIE) at CYP450 oxidation sites. Pharmacological activity remains unchanged, with IC₅₀ values for β-adrenergic receptor binding at 8.2 nM (vs. 8.0 nM for non-deuterated).

Challenges and Optimization

化学反应分析

Oxprenolol-d7 Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxprenolol-d7 oxide, while reduction may yield oxprenolol-d7 alcohol .

科学研究应用

Scientific Research Applications

1. Analytical Chemistry

- Reference Standard : Oxprenolol-d7 Hydrochloride is utilized as a reference standard for the quantitation of oxprenolol in various samples. Its deuterium labeling allows for precise tracking during mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy analyses .

2. Pharmacokinetics

- Metabolic Studies : The compound is instrumental in studying metabolic pathways and understanding how oxprenolol is processed in the body. Its deuterium labeling enhances the accuracy of pharmacokinetic profiling, allowing researchers to trace its absorption, distribution, metabolism, and excretion more effectively .

- Clinical Studies : A long-term study involving patients with thiazide-resistant hypertension demonstrated that oxprenolol effectively reduced blood pressure with a favorable safety profile. This underlines its potential utility in clinical settings .

3. Drug Development

- Quality Control : In pharmaceutical development, this compound is used to ensure the purity and potency of drug formulations. Its unique isotopic labeling facilitates the detection of impurities and the assessment of drug stability over time .

Comparative Analysis with Other Beta-Blockers

| Compound | Selectivity | Ki (nM) | Key Features |

|---|---|---|---|

| Oxprenolol-d7 | Non-selective | 7.10 | Intrinsic sympathomimetic activity; membrane stabilizing effects |

| Propranolol | Non-selective | Varies | Used for anxiety and migraine; more central nervous system side effects |

| Atenolol | Selective | Varies | Primarily β1 selective; fewer CNS side effects |

| Metoprolol | Selective | Varies | Commonly used for hypertension; fewer side effects |

Case Studies

Clinical Efficacy in Hypertension Management

A study involving 35 patients with thiazide-resistant hypertension showed significant reductions in blood pressure after treatment with oxprenolol hydrochloride (60-480 mg). The mean standing systolic/diastolic blood pressure decreased from 171/106 mm Hg to 142/85 mm Hg within three weeks, with no serious adverse effects reported over a 22-month period .

Animal Models for Cardiac Protection

Research has demonstrated that Oxprenolol can suppress ischemic arrhythmias in animal models, indicating its cardioprotective properties beyond hypertension management. This suggests potential applications in treating other cardiovascular conditions .

作用机制

Oxprenolol-d7 Hydrochloride exerts its effects by blocking β-adrenergic receptors in the heart and vascular smooth muscle . By inhibiting the binding of catecholamines such as adrenaline and noradrenaline to these receptors, it reduces heart rate, cardiac output, and blood pressure . This action helps to alleviate conditions such as hypertension, angina pectoris, and certain types of arrhythmias . The compound also inhibits the production of renin in the kidneys, which further contributes to its antihypertensive effects .

相似化合物的比较

Key Properties :

- Purity : >95% (HPLC) to 99.86%, depending on supplier specifications .

- Storage : Stable at -20°C for ≥4 years .

- Pharmacological Action : Blocks β1 and β2 receptors, reduces plasma renin activity, and exhibits affinity for 5-HT1A/1B receptors in rodent models .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights critical differences between Oxprenolol-d7 Hydrochloride and structurally or functionally related compounds:

Key Analytical and Pharmacological Differences

Deuterium Labeling: Oxprenolol-d7 HCl is distinguished by its seven deuterium atoms, which reduce metabolic degradation and improve mass spectrometry sensitivity compared to non-deuterated Oxprenolol HCl . Similar deuterated analogs (e.g., Octopamine-d4 HCl, Paliperidone-d4) serve as internal standards but target distinct receptors .

Receptor Selectivity: Oxprenolol-d7 HCl and its non-deuterated form block β1/β2 receptors, while Olodaterol activates β1 receptors . OPC-28326 uniquely antagonizes α2 receptors, offering peripheral vasodilation instead of cardiac modulation .

Clinical vs. Research Use: Non-deuterated compounds (e.g., Oxprenolol HCl, OPC-28326) have clinical approvals, whereas deuterated versions are restricted to research . Paliperidone’s broad receptor profile (D2, 5-HT2A, α1/α2) contrasts with Oxprenolol-d7’s narrower β-adrenergic focus .

Purity and Stability: Oxprenolol-d7 HCl’s purity varies by supplier (95%–99.86%), reflecting differences in synthesis protocols . All deuterated compounds require low-temperature storage (-20°C) to maintain isotopic integrity .

生物活性

Oxprenolol-d7 Hydrochloride is a deuterium-labeled variant of the non-selective beta-adrenergic antagonist oxprenolol. This compound is primarily utilized in research settings, particularly for its analytical applications in pharmacokinetics and metabolic studies. The incorporation of deuterium allows for enhanced tracking of the compound in biological systems, providing valuable insights into its biological activity and mechanisms.

This compound functions by antagonizing beta-adrenergic receptors (β-ARs), specifically both β1- and β2-adrenergic receptors. This action leads to various physiological effects, including decreased heart rate and blood pressure, making it effective in managing conditions such as hypertension and arrhythmias. The compound exhibits intrinsic sympathomimetic activity (ISA), which means it can partially stimulate β-ARs while also blocking them, potentially leading to fewer side effects compared to non-selective antagonists like propranolol .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key characteristics:

- Absorption : Approximately 30% of an oral dose reaches systemic circulation due to first-pass metabolism.

- Distribution : The compound is about 80% protein-bound in plasma and can cross the blood-brain barrier as well as the placental barrier .

- Metabolism : Primarily metabolized through hepatic glucuronidation, with less than 4% excreted unchanged in urine.

- Excretion : Metabolites can be detected in urine for up to 48 hours post-administration .

Clinical Studies

A long-term study involving 35 patients with thiazide-resistant hypertension demonstrated that Oxprenolol effectively reduced mean standing systolic/diastolic blood pressure from 171/106 mm Hg to 142/85 mm Hg within three weeks. The treatment was well tolerated, with no serious adverse effects reported over a period of 22 months .

Animal Models

Research has indicated that Oxprenolol can suppress ischemic arrhythmias in animal models, such as rats with acutely ligated coronary arteries. This cardioprotective effect highlights its potential utility beyond hypertension management.

Comparative Analysis with Other Beta-Blockers

| Compound | Selectivity | Ki (nM) | Key Features |

|---|---|---|---|

| Oxprenolol-d7 | Non-selective | 7.10 | Intrinsic sympathomimetic activity; membrane stabilizing effects |

| Propranolol | Non-selective | Varies | Widely used for anxiety and migraine; more central nervous system side effects |

| Atenolol | Selective | Varies | Primarily β1 selective; fewer CNS side effects |

| Metoprolol | Selective | Varies | Commonly used for hypertension; fewer side effects |

Oxprenolol-d7's unique properties, particularly its deuterium labeling, allow for precise tracking in pharmacokinetic studies, making it a valuable tool in drug development and quality control processes .

Case Studies

Several case studies have highlighted the efficacy of Oxprenolol in various patient populations:

- Hypertensive Patients : A study showed significant blood pressure reduction when combined with diuretics, although monotherapy appeared less effective in certain demographics such as Black hypertensive patients .

- Transdermal Delivery : Innovative approaches using chitosan films for transdermal delivery have shown promising results in controlling drug release and achieving desired pharmacological effects in rat models.

常见问题

Basic Research Questions

Q. What are the key methodological considerations for synthesizing and characterizing Oxprenolol-d7 Hydrochloride in preclinical studies?

- Answer : Synthesis should prioritize isotopic purity (≥98%) to ensure accurate pharmacokinetic tracing. Characterization requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation and structural integrity. Thin-layer chromatography (TLC) can screen for related substances by comparing sample spots against a diluted standard under UV light (254 nm) . Stability testing under controlled humidity and temperature is critical, as hydrochloride salts are hygroscopic .

Q. How should researchers design experiments to assess this compound’s beta-adrenergic receptor antagonism?

- Answer : Use competitive binding assays with radiolabeled ligands (e.g., [³H]-CGP 12177) in isolated tissues (e.g., rat atria) to measure IC₅₀ values. Include non-deuterated Oxprenolol as a control to quantify isotopic effects on receptor affinity. Validate results via functional assays (e.g., cAMP inhibition in HEK-293 cells expressing β₁/β₂ receptors) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards ensures specificity and minimizes matrix effects. For method validation, assess recovery rates (>85%), linearity (R² > 0.99), and lower limit of quantification (LLOQ ≤ 1 ng/mL) using spiked plasma samples .

Advanced Research Questions

Q. How can isotopic interference from deuterium affect this compound’s metabolic profiling, and how can this be mitigated?

- Answer : Deuteration may alter cytochrome P450 (CYP) metabolism kinetics, potentially shifting metabolite ratios. To address this, compare metabolic pathways of Oxprenolol-d7 and non-deuterated Oxprenolol using human liver microsomes (HLMs) and CYP isoform-specific inhibitors. Employ high-resolution MS (HRMS) to distinguish isotopic clusters from endogenous compounds .

Q. What experimental designs are optimal for studying this compound’s tissue distribution and half-life in vivo?

- Answer : Use radiolabeled Oxprenolol-d7 (e.g., ¹⁴C-labeled) in rodent models, with terminal sampling of plasma, liver, and cardiac tissues. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human half-life. Account for deuterium’s kinetic isotope effect (KIE) by adjusting clearance parameters in simulations .

Q. How can researchers resolve contradictions in receptor binding data between Oxprenolol-d7 and its parent compound?

- Answer : Conduct parallel dose-response curves in the same assay system to isolate isotopic effects. If discrepancies persist, evaluate deuterium’s impact on molecular conformation via molecular dynamics (MD) simulations. Cross-validate findings with surface plasmon resonance (SPR) to measure real-time binding kinetics .

Q. What strategies improve the stability of this compound in aqueous formulations during long-term storage?

- Answer : Optimize pH to 3.5–4.0 (using hydrochloric acid) to prevent hydrolysis. Add antioxidants (e.g., 0.01% ascorbic acid) and store lyophilized formulations at -80°C. Monitor degradation products monthly via reversed-phase HPLC with a C18 column and UV detection (230 nm) .

Methodological Resources

- Purity Analysis : Follow USP guidelines for related substance testing using TLC, as described in pharmacopeial protocols .

- Receptor Studies : Reference MedChemExpress protocols for beta-adrenergic antagonist assays, including tissue preparation and data normalization .

- Stability Testing : Adopt excipient compatibility frameworks from hydrochloride salt formulations, emphasizing humidity control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。